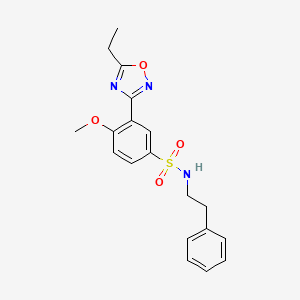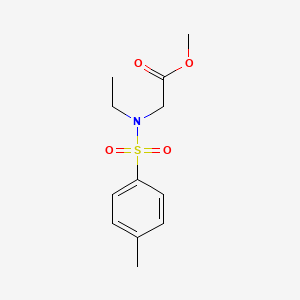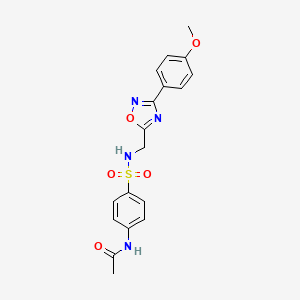
N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide, also known as NPP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in research. NPP is a piperidine-based compound that has been synthesized through various methods and has been found to have unique biochemical and physiological effects.
作用機序
N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide acts as a dopamine transporter inhibitor, which means that it prevents the reuptake of dopamine into presynaptic neurons, leading to increased levels of dopamine in the synapse. This mechanism is similar to that of cocaine and other stimulants. N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide also acts as a sigma-1 receptor agonist, which leads to the modulation of various physiological functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide have been studied extensively in vitro and in vivo. In vitro studies have shown that N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide increases dopamine levels in the synapse and modulates the activity of the sigma-1 receptor. In vivo studies have shown that N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide has potential therapeutic effects in various neurological and psychiatric disorders, including depression, anxiety, and addiction.
実験室実験の利点と制限
N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide has several advantages for lab experiments, including its ability to modulate dopamine levels and its affinity for the sigma-1 receptor. However, there are also limitations to using N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide in lab experiments, including its potential toxicity and the need for expertise in organic chemistry for its synthesis.
将来の方向性
There are several future directions for research on N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide, including its potential therapeutic applications in neurological and psychiatric disorders, its effects on other neurotransmitter systems, and its potential as a tool for studying the sigma-1 receptor. Further research is needed to fully understand the biochemical and physiological effects of N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide and its potential applications in scientific research.
In conclusion, N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide has the potential to be a valuable tool for studying the dopamine transporter and the sigma-1 receptor, and further research is needed to fully understand its potential applications in scientific research.
合成法
N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide can be synthesized through various methods, including the Friedel-Crafts acylation of naphthalene with phenylacetyl chloride, followed by the reaction of the resulting product with piperidine and subsequent carboxylation. Another method involves the reaction of naphthalene with 2-phenylacetonitrile, followed by reduction, acylation, and carboxylation. The synthesis of N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide has also been found to have affinity for the sigma-1 receptor, which is involved in various physiological functions, including pain perception, memory, and mood regulation.
特性
IUPAC Name |
N-naphthalen-1-yl-1-(2-phenylacetyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c27-23(17-18-7-2-1-3-8-18)26-15-13-20(14-16-26)24(28)25-22-12-6-10-19-9-4-5-11-21(19)22/h1-12,20H,13-17H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMFKWDZHAKPOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC3=CC=CC=C32)C(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylacetyl-piperidine-4-carboxylic acid naphthalen-1-ylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl 2-{4-[(4-butylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7716156.png)







![3-(3-methoxyphenyl)-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716221.png)
